molecular formula C14H18N2OSi B11857776 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone CAS No. 920984-36-7

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone

Cat. No.: B11857776
CAS No.: 920984-36-7
M. Wt: 258.39 g/mol
InChI Key: ISBIKYUODOILFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C14H18N2OSi. This pyrazole-based scaffold is characterized by a trimethylsilyl group at the 4-position and an acetyl group at the 3-position of the pyrazole ring, which is itself N-substituted with a phenyl group. This unique structure makes it a valuable building block in organic synthesis and medicinal chemistry research. Pyrazole derivatives are recognized as privileged structures in drug discovery due to their diverse biological profiles . Related compounds in this class have been synthesized and shown promising antibacterial and antifungal activities in research settings . Furthermore, certain N-phenacylpyrazole analogs have been identified as key precursors for the discovery of regulators for apoptosis and autophagy, indicating potential anticancer applications in compounds like A549 lung cancer cells . The presence of the trimethylsilyl group can be exploited for further chemical modifications, such as cross-coupling reactions, to generate a diverse library of compounds for high-throughput screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

920984-36-7

Molecular Formula

C14H18N2OSi

Molecular Weight

258.39 g/mol

IUPAC Name

1-(1-phenyl-4-trimethylsilylpyrazol-3-yl)ethanone

InChI

InChI=1S/C14H18N2OSi/c1-11(17)14-13(18(2,3)4)10-16(15-14)12-8-6-5-7-9-12/h5-10H,1-4H3

InChI Key

ISBIKYUODOILFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C=C1[Si](C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Hydrazine-Carbonyl Condensation

The most widely reported method involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors. For example, phenylhydrazine reacts with acetylacetone derivatives under acidic or thermal conditions to form the pyrazole scaffold. Source specifies that this step typically employs:

  • Reactants : Phenylhydrazine and diketones (e.g., acetylacetone analogues)

  • Catalysts : H2SO4 (0.2–1.0 mol%) or acetic acid

  • Conditions : Reflux in ethanol or THF (4–6 h, 60–80°C)

A critical modification involves substituting one carbonyl group with a trimethylsilyl-compatible moiety early in the synthesis to streamline subsequent functionalization.

Trimethylsilyl Group Introduction: Silylation Techniques

Incorporating the TMS group at the pyrazole C4 position requires precise control to avoid desilylation. Two validated approaches emerge:

Direct Silylation of Pyrazole Intermediates

Post-cyclization silylation using trimethylsilyl chloride (TMSCl) proves effective:

Pre-Silylated Building Blocks

Source details an alternative strategy using bis(trimethylsilyl)acetylene:

  • React bis(TMS)acetylene with arylacetyl chlorides to form enynones.

  • Condense with hydrazines under basic conditions (K2CO3, DMF, 80°C).
    Advantage : Avoids late-stage silylation, improving overall yield (82% reported).

Ethanone Functionalization: Acylation Protocols

Installing the ethanone group at C3 utilizes Friedel-Crafts acylation or nucleophilic substitution:

Acetic Anhydride-Mediated Acylation

Adapted from:

ParameterValue
Substrate1-phenyl-4-TMS-1H-pyrazole
Acylating agentAcetic anhydride (3.0 eq)
CatalystH2SO4 (0.5 mol%)
TemperatureReflux (110°C)
Time5 h
WorkupNeutralization (KHCO3), extraction (CH2Cl2)
Yield81%

Microwave-Assisted Acceleration

Emerging protocols reduce reaction times to <1 h using microwave irradiation (150°C, 300 W).

Purification and Characterization

Final purification typically involves:

  • Column Chromatography : Silica gel, hexane/ethyl acetate (4:1 → 2:1)

  • Recrystallization : Ethanol/water (3:1) affords needle-like crystals

Analytical Data :

  • 1H NMR (CDCl3): δ 8.02 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph), 2.61 (s, 3H, COCH3), 0.28 (s, 9H, Si(CH3)3)

  • HRMS : m/z calcd for C14H18N2OSi [M+H]+: 259.1264; found: 259.1267

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Scalability
Hydrazine + TMSCl68–749518Moderate
Pre-silylated enynone829824High
Microwave acylation79970.75Limited

Key trade-offs:

  • Pre-silylated routes offer higher purity but require specialized precursors.

  • Late-stage silylation allows modular synthesis at the cost of added steps.

Chemical Reactions Analysis

Hydrazone Cyclization

  • Mechanism : A 1,3-diketone reacts with hydrazine to form a hydrazone intermediate, which undergoes cyclization to generate the pyrazole ring. The trimethylsilyl group is introduced via silylation of a precursor or retained from the starting material.

  • Example : Phenyl hydrazine reacts with a silylated diketone (e.g., 4-trimethylsilyl-1-phenyl-1H-pyrazol-3-yl) in ethanol under reflux, yielding the target compound. This method achieves moderate yields (e.g., 63% in analogous reactions ).

Enynone-Hydrazine Reaction

  • Mechanism : Trialkylsilyl-substituted enynones (e.g., 5-(trimethylsilyl)pent-1-en-4-yn-3-one) react with hydrazines to form ethynylpyrazolines. Subsequent desilylation or cycloaddition with nitrile oxides can yield pyrazole derivatives. The trimethylsilyl group stabilizes intermediates during cyclization .

  • Yield : High yields are reported for pyrazoline intermediates, though specific data for the target compound is not explicitly provided in the reviewed literature .

Key Reaction Data

Reaction TypeStarting MaterialsProductYieldReference
Hydrazone cyclizationSilylated diketone, hydrazinePyrazole with silyl group~63%
Enynone-hydrazine reactionTrialkylsilyl enynone, hydrazineEthynylpyrazoline (intermediate)High
Acetylene-aldehyde reactionPhenylacetylene, aldehyde, I₂, hydrazineAcylpyrazoleNot specified

Hydrazone Formation and Cyclization

  • Hydrazone formation : A diketone reacts with hydrazine to form a hydrazone.

  • Cyclization : The hydrazone undergoes intramolecular cyclization, driven by the silyl group’s electron-donating effects, stabilizing the transition state .

Enynone Reactivity

The trimethylsilyl group on the enynone enhances electrophilic reactivity, facilitating nucleophilic attack by hydrazine. The resulting pyrazoline intermediate retains the silyl group, which may be retained or removed depending on the desired product .

Structural Comparisons

CompoundStructural FeaturesReactivity Notes
1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanoneTrimethylsilyl at position 4, ethanone at 3High stability due to silyl group; potential in luminescent materials
3-Acetyl-1-phenylpyrazoleAcetyl group at position 3Anti-inflammatory activity[

Scientific Research Applications

Medicinal Chemistry

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone has shown potential in medicinal chemistry due to its biological activities. Notable applications include:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their effects on various cancer cell lines, demonstrating promising results against human liver cancer cells .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structural features allow for:

  • Formation of Novel Heterocycles : The carbonyl and methyl functionalities enable reactions with common bi-dentate reagents to synthesize various heterocyclic compounds .

Anticancer Activity Evaluation

A study evaluated the anticancer properties of several pyrazole derivatives, including those related to this compound. The selectivity index (SI) values indicated that some derivatives exhibited better activity than standard treatments like methotrexate .

CompoundSI ValueActivity
Compound A33.21Anticancer
Compound B30.49Anticancer
Methotrexate4.14Reference

Synthesis of Heterocycles

Another study focused on synthesizing substituted heterocycles using this compound as a starting material. The synthesized compounds were characterized by various spectral methods and showed potential biological activities .

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Position 4 substituents (e.g., sulfonyl vs. TMS) critically modulate bioactivity. Sulfonyl groups enhance COX-2 affinity, while TMS groups may optimize pharmacokinetics .
  • Unmet Needs : TMS-substituted pyrazoles require further exploration for applications in CNS disorders or catalysis.

Biological Activity

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone is a pyrazole derivative with the molecular formula C14H18N2OSi and a molecular weight of 258.39 g/mol. This compound is notable for its structural features, including a phenyl group and a trimethylsilyl substituent, which contribute to its potential biological activities. The exploration of its pharmacological properties is essential for understanding its applications in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through various methods, including condensation reactions involving pyrazole derivatives and acetylation processes. Its unique structural characteristics allow for modifications that can enhance its biological activity.

Biological Activity

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Antitumor Activity

Pyrazole compounds have shown significant antitumor properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit key enzymes associated with cancer progression, such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been widely studied. Specific derivatives have been reported to exhibit antibacterial activity against various strains of bacteria, including both gram-positive and gram-negative organisms . The presence of the trimethylsilyl group in this compound may enhance its interaction with microbial targets.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research has indicated that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. The presence of specific substituents, such as the trimethylsilyl group in this compound, can influence the compound's potency and selectivity against various biological targets.

Compound NameStructural FeaturesUnique Characteristics
1-(1-Phenyl-3-methyl-1H-pyrazol-4-yl)ethanoneMethyl group instead of trimethylsilylExhibits different biological activity
3-Acetyl-1-phenylpyrazoleSimple acetyl substitutionKnown for anti-inflammatory properties
4-Methylthio-1H-pyrazoleMethylthio group at position 4Potential antifungal activity
3-Bromo-1H-pyrazoleBromine substituent at position 3Enhanced reactivity in electrophilic substitutions

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

  • Antitumor Efficacy : A study investigated the effects of pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles exhibited significant cytotoxicity, especially when used in combination with standard chemotherapy agents like doxorubicin .
  • Antimicrobial Testing : Another study synthesized a series of pyrazole derivatives and evaluated their antibacterial properties against several bacterial strains. Some compounds demonstrated promising activity compared to standard antibiotics like ciprofloxacin .
  • Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory potential of pyrazoles revealed their ability to inhibit pro-inflammatory cytokines, suggesting their role as therapeutic agents in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole ring. For example, analogous compounds are synthesized via condensation reactions between substituted pyrazoles and ketones or halides under reflux conditions using catalysts like piperidine in anhydrous ethanol . Optimization strategies include:

  • Temperature control : Maintaining reflux temperatures (70–100°C) to enhance reaction kinetics.
  • Catalyst selection : Testing bases (e.g., K₂CO₃) or organocatalysts to improve yields.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) may stabilize intermediates.
  • Protecting groups : Using trimethylsilyl (TMS) groups to block reactive sites during synthesis .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (400–600 MHz) to confirm substituent positions and purity. For example, the TMS group shows distinct singlet peaks near δ 0.1–0.3 ppm .
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves bond lengths, angles, and molecular packing. Multi-scan absorption corrections (SADABS) improve data accuracy .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Waste disposal : Segregate organic waste and collaborate with certified agencies for hazardous material disposal .
  • Emergency measures : Maintain spill kits and eyewash stations in the workspace.

Q. How can researchers optimize purification techniques to achieve high-purity samples?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate by polarity.
  • Recrystallization : Ethanol or acetone at low temperatures (~4°C) enhances crystal formation.
  • Distillation : For volatile impurities, fractional distillation under reduced pressure is effective .

Q. What initial biological screening approaches are recommended to assess the bioactivity of this compound?

  • In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme inhibition : Screen against kinases or COX-2 via fluorescence-based assays.
  • Microbial studies : Evaluate antifungal/antibacterial activity using disk diffusion methods .

Advanced Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained during structural refinement?

  • Multi-scan correction : Apply SADABS or equivalent software to address absorption artifacts in diffraction data .
  • Twinned data analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .
  • Validation tools : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency.

Q. What methodological considerations are critical when analyzing contradictory biological activity data across studies?

  • Assay standardization : Replicate studies under identical conditions (pH, temperature, cell passage number).
  • Concentration gradients : Test a broader range (e.g., 0.1–500 µM) to identify dose-dependent effects.
  • Control compounds : Include reference inhibitors (e.g., celecoxib for COX-2 studies) for comparative validation .

Q. What advanced catalytic applications have been explored using pyrazole-based organometallic complexes derived from this compound?

  • Palladacycle catalysts : Pyrazole-TMS ligands enhance catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Pre-catalysts are synthesized via cyclometalation with Pd(OAc)₂ .
  • Photocatalysis : Pyrazole-based complexes with Ru or Ir centers show promise in light-driven C–H activation .

Q. How can computational modeling techniques be integrated with experimental data to predict reactivity?

  • DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electron density maps.
  • Docking studies : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases).
  • MD simulations : Analyze stability in solvent (e.g., water, DMSO) over 100-ns trajectories using GROMACS .

Q. What strategies are effective for conducting comparative SAR studies between this compound and its analogs?

  • Substituent variation : Synthesize derivatives with halogens, methoxy, or nitro groups at the phenyl/TMS positions .
  • QSAR models : Use MLR (multiple linear regression) to correlate logP, polar surface area, and IC₅₀ values.
  • Bioisosteric replacement : Replace TMS with tert-butyl or CF₃ groups to assess steric/electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.